molecular formula C7H7N3O3 B13714251 4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione

4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione

Cat. No.: B13714251
M. Wt: 181.15 g/mol
InChI Key: OHKQEOFKNSKQGK-UHFFFAOYSA-N
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Description

4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione (CAS: 5840-77-7) is a heterocyclic compound featuring a pyrazolylmethyl substituent attached to the oxazolidine-2,5-dione core. The oxazolidine-2,5-dione scaffold is a lactam structure with two ketone groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

4-(pyrazol-1-ylmethyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C7H7N3O3/c11-6-5(9-7(12)13-6)4-10-3-1-2-8-10/h1-3,5H,4H2,(H,9,12)

InChI Key

OHKQEOFKNSKQGK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CC2C(=O)OC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione typically involves multicomponent reactions. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reaction, which utilizes catalysts such as palladium to facilitate the formation of the oxazolidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The table below compares key structural analogs of oxazolidine-2,5-dione derivatives, highlighting substituent variations and their implications:

Compound Name Substituent CAS Number Key Properties/Applications Reference
4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione Pyrazolylmethyl 5840-77-7 Enhanced solubility, bioactivity potential
4-(sec-Butyl)oxazolidine-2,5-dione sec-Butyl 5860-63-9 Lipophilic; potential for drug delivery
4-(4-Fluorophenyl)oxazolidine-2,5-dione 4-Fluorophenyl N/A Electron-withdrawing effects; medicinal use
4-(Mercaptomethyl)oxazolidine-2,5-dione Mercaptomethyl 6050-68-6 Thiol reactivity; redox applications
(S)-4-(2-Aminocarbonylethyl)oxazolidine-2,5-dione Aminocarbonylethyl RC428 High cost; peptide mimicry applications

Key Observations :

  • Pyrazolylmethyl vs. Alkyl/Aryl Groups : The pyrazolyl group introduces nitrogen-based hydrogen bonding, improving aqueous solubility compared to lipophilic groups like sec-butyl or fluorophenyl .
  • Reactivity : The mercaptomethyl derivative (CAS 6050-68-6) exhibits thiol reactivity, requiring careful storage, whereas the pyrazolylmethyl variant is likely more stable .
  • Synthetic Complexity: The aminocarbonylethyl derivative (RC428) is priced higher (USD 2000/1g), suggesting more complex synthesis than the pyrazolylmethyl compound .

Crystallographic and Structural Insights

The crystal structure of (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione () reveals how bulky aromatic substituents influence molecular packing. While direct data for the pyrazolylmethyl analog is unavailable, the pyrazolyl group’s planar geometry may promote π-π interactions, contrasting with the steric hindrance of benzyloxy or sec-butyl groups .

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